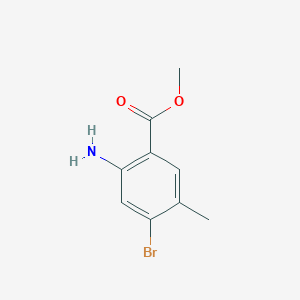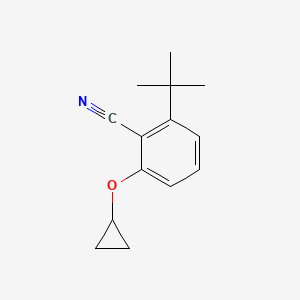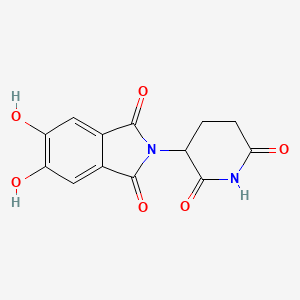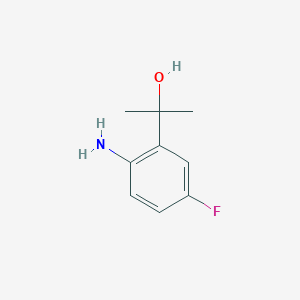
2-(2-Amino-5-fluorophenyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Amino-5-fluorophenyl)propan-2-ol is an organic compound with the molecular formula C9H12FNO and a molecular weight of 169.20 g/mol . This compound is characterized by the presence of an amino group, a fluorine atom, and a hydroxyl group attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-5-fluorophenyl)propan-2-ol typically involves the reaction of 2-amino-5-fluorobenzaldehyde with a suitable reducing agent to form the corresponding alcohol. One common method involves the reduction of the aldehyde using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol . The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity by employing advanced techniques such as continuous flow reactors and automated synthesis systems .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Amino-5-fluorophenyl)propan-2-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
2-(2-Amino-5-fluorophenyl)propan-2-ol has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 2-(2-Amino-5-fluorophenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s amino and fluorine groups allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Amino-4-fluorophenyl)propan-2-ol
- 2-(2-Amino-6-fluorophenyl)propan-2-ol
- 2-(2-Amino-5-chlorophenyl)propan-2-ol
Uniqueness
2-(2-Amino-5-fluorophenyl)propan-2-ol is unique due to the specific positioning of the amino and fluorine groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable molecule in various applications .
Propriétés
Numéro CAS |
5273-24-5 |
|---|---|
Formule moléculaire |
C9H12FNO |
Poids moléculaire |
169.20 g/mol |
Nom IUPAC |
2-(2-amino-5-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H12FNO/c1-9(2,12)7-5-6(10)3-4-8(7)11/h3-5,12H,11H2,1-2H3 |
Clé InChI |
SKLULVOMZQPDCR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=C(C=CC(=C1)F)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine](/img/structure/B12096755.png)
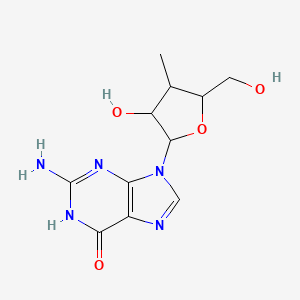

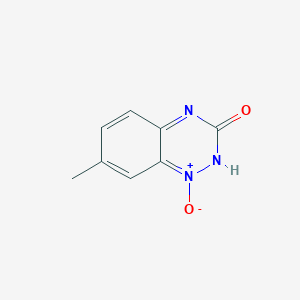
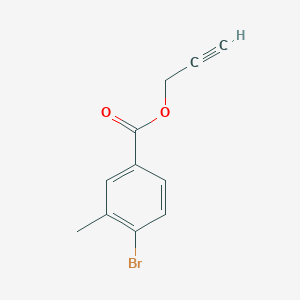
![Ethyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B12096778.png)
![3-(4-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12096780.png)
